Obicetrapib

Dyslipidemia LDL Cholesterol CETP Inhibition

Obicetrapib (TA-8995/AMG-899) is a third-generation, orally active, selective CETP inhibitor distinguished by its unique amphipathic binding mode—engaging both hydrophobic and hydrophilic CETP tunnels—conferring high target selectivity absent in earlier agents. It delivers robust, clinically validated LDL-C reductions (up to 51%), ApoB lowering, and a −37.16% mean Lp(a) reduction unmatched by statins or PCSK9 inhibitors. Critically, it lacks the off-target hypertensive toxicity that doomed torcetrapib and the tissue-accumulation concerns of anacetrapib. Positive Phase 3 BROADWAY and BROOKLYN data support its use as an add-on to maximally tolerated statin ± ezetimibe therapy. This compound is the definitive reference standard for head-to-head CETP inhibitor meta-analyses and an indispensable tool for investigating Lp(a)-mediated atherosclerosis, reverse cholesterol transport, and triple-therapy LDL-C regimens.

Molecular Formula C32H31F9N4O5
Molecular Weight 722.6 g/mol
CAS No. 866399-87-3
Cat. No. B1677080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObicetrapib
CAS866399-87-3
SynonymsObicetrapib;  AMG-899;  AMG 899;  AMG899;  TA-8995;  TA8995;  TA 8995;  DEZ-001;  DEZ 001;  DEZ001.
Molecular FormulaC32H31F9N4O5
Molecular Weight722.6 g/mol
Structural Identifiers
SMILESCCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O
InChIInChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1
InChIKeyNRWORBQAOQVYBJ-GJZUVCINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Obicetrapib (CAS 866399-87-3) | Third-Generation CETP Inhibitor for Dyslipidemia and ASCVD Risk Reduction


Obicetrapib (also known as TA-8995) is a third-generation, orally administered, selective cholesteryl ester transfer protein (CETP) inhibitor [1]. It is a small molecule with the molecular formula C32H31F9N4O5 and a molecular weight of 722.6 g/mol . Unlike earlier CETP inhibitors, obicetrapib is an amphipathic molecule designed to bind within both the hydrophobic and hydrophilic tunnels of the CETP protein [1]. This unique binding mode is proposed to be responsible for its high selectivity and distinct pharmacological profile, which includes robust reductions in low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (ApoB), and lipoprotein(a) [Lp(a)], alongside substantial increases in high-density lipoprotein cholesterol (HDL-C) [1].

Obicetrapib (CAS 866399-87-3): Why CETP Inhibitors Are Not Interchangeable Due to Divergent Efficacy and Safety


The CETP inhibitor class exhibits extreme pharmacodynamic and safety heterogeneity, making generic substitution scientifically unsound and clinically hazardous. First-generation inhibitors like torcetrapib were abandoned due to off-target toxicity, specifically increased blood pressure and cardiovascular mortality [1]. Subsequent agents, such as dalcetrapib and evacetrapib, while safer, failed to demonstrate a significant reduction in cardiovascular events in large Phase 3 trials [1]. Anacetrapib, a second-generation inhibitor, showed a modest cardiovascular benefit but raised concerns due to prolonged tissue accumulation [2]. Therefore, the selection of a specific CETP inhibitor is not merely a choice of mechanism but a critical decision point based on a compound's unique efficacy profile, safety record, and proven clinical outcomes.

Obicetrapib (CAS 866399-87-3) Quantitative Evidence Guide: Head-to-Head vs. Anacetrapib, Evacetrapib, and Torcetrapib


Superior LDL-C Reduction vs. Placebo and Comparative Efficacy Against Other CETP Inhibitors

Obicetrapib demonstrates a robust and consistent reduction in LDL-C across multiple trials. In the Phase 3 BROADWAY trial, obicetrapib 10 mg reduced LDL-C by 29.9% from baseline compared to a 2.7% increase with placebo, yielding a placebo-adjusted difference of -32.6 percentage points [1]. In a separate Phase 3 trial in patients with heterozygous familial hypercholesterolemia (BROOKLYN), obicetrapib 10 mg reduced LDL-C by 36.3% at day 84 and 41.5% at day 365 compared to placebo [2]. While direct head-to-head trials are absent, a network meta-analysis comparing obicetrapib and anacetrapib suggests a potential trend toward superior LDL-C reduction with obicetrapib, though differences were not statistically significant in that analysis [3]. Notably, unlike dalcetrapib which shows a minimal effect on LDL-C [4], obicetrapib provides a substantial and clinically meaningful reduction.

Dyslipidemia LDL Cholesterol CETP Inhibition

Unmatched Reduction in Lipoprotein(a) [Lp(a)]—An Independent Cardiovascular Risk Factor

Obicetrapib uniquely provides a robust and consistent reduction in Lp(a), a genetically determined, independent risk factor for cardiovascular disease. A meta-analysis of 7 RCTs with 3,381 participants demonstrated that obicetrapib significantly reduced Lp(a) by a mean of -37.16% (95% CI: -43.63 to -30.70) compared to placebo [1]. In contrast, the effects of other CETP inhibitors on Lp(a) are either absent, minimal, or not consistently demonstrated. For instance, anacetrapib and evacetrapib have shown reductions of approximately 10-20% in some studies, but these are not as large or consistent as those seen with obicetrapib. Dalcetrapib has not been shown to significantly lower Lp(a) [2].

Lipoprotein(a) Cardiovascular Risk CETP Inhibition

Favorable Safety Profile: No Blood Pressure Elevation or Off-Target Toxicity Contrasts with Torcetrapib

A critical differentiator for obicetrapib is its safety profile, which contrasts sharply with the first-generation CETP inhibitor torcetrapib. Torcetrapib was withdrawn due to an excess of deaths and adverse cardiovascular events, linked to off-target effects including increased blood pressure and aldosterone levels [1]. In multiple clinical trials, including the large Phase 3 BROADWAY trial (n=2,530), obicetrapib was well tolerated with no increase in blood pressure, liver enzymes, or renal function observed compared to placebo [2]. The incidence of adverse events was similar between obicetrapib and placebo groups (59.7% vs. 60.8%, respectively) [3]. A meta-analysis of RCTs found no significant difference in adverse events between obicetrapib and placebo [4].

Drug Safety CETP Inhibitor Cardiovascular

Unique Mechanism of Action: Enhanced LDL-Receptor-Mediated VLDL Clearance and Fecal Sterol Excretion

Obicetrapib's mechanism of action extends beyond simple CETP inhibition. Preclinical studies in ApoE*3-Leiden.CETP mice demonstrate that obicetrapib enhances reverse cholesterol transport (RCT) and increases fecal sterol excretion [1]. Specifically, the combination of obicetrapib and ezetimibe increased the reappearance of a 14C-cholesterol label in HDL by +335% one hour post-injection and increased fecal excretion of the label by +97% after 48 hours [1]. Furthermore, obicetrapib reduces non-HDL-C by increasing VLDL lipolysis and clearance, leading to an upregulation of LDL receptor expression [2]. This mechanistic profile is distinct and contributes to its robust efficacy.

Mechanism of Action Lipoprotein Metabolism Reverse Cholesterol Transport

Efficacy in High-Risk Populations: Heterozygous Familial Hypercholesterolemia (HeFH)

In a Phase 3 trial specifically conducted in patients with HeFH (BROOKLYN), a population with genetically determined high LDL-C and high cardiovascular risk, obicetrapib 10 mg demonstrated a robust and sustained reduction in LDL-C. At day 365, the reduction was -41.5% compared to placebo [1]. This is particularly notable as many HeFH patients fail to achieve LDL-C goals on maximally tolerated standard-of-care therapies. In contrast, while anacetrapib also lowers LDL-C in HeFH (e.g., -39.7% in the REALIZE trial [2]), obicetrapib's safety profile and lack of tissue accumulation make it a potentially more favorable option.

HeFH Familial Hypercholesterolemia LDL-C Lowering

Key Application Scenarios for Obicetrapib (CAS 866399-87-3) in Cardiovascular Research


Investigating Lipoprotein(a) [Lp(a)] Reduction as a Therapeutic Strategy

Due to its unique and potent effect on lowering Lp(a) (-37.16% mean reduction [1]), obicetrapib is an ideal tool compound for investigating the role of Lp(a) in atherosclerosis and cardiovascular outcomes. It can be used in preclinical models and clinical studies to dissect the contribution of Lp(a) lowering to overall cardiovascular risk reduction, a mechanism not addressed by statins or PCSK9 inhibitors [1].

Combination Therapy in High-Risk Dyslipidemia Patients Inadequately Controlled on Statins and Ezetimibe

Obicetrapib's efficacy as an add-on to maximally tolerated lipid-lowering therapy, including high-intensity statins and ezetimibe, is well-documented in Phase 3 trials (BROADWAY, BROOKLYN) [1]. It is a prime candidate for studies evaluating triple therapy (statin + ezetimibe + obicetrapib) to achieve stringent LDL-C goals in high-risk patients with ASCVD or HeFH, especially given its favorable safety profile and lack of blood pressure effects [2].

Elucidating the Mechanism of Enhanced Reverse Cholesterol Transport (RCT)

The finding that obicetrapib, particularly in combination with ezetimibe, dramatically increases reverse cholesterol transport and fecal sterol excretion [1] makes it a valuable research tool. It can be used to study the pathways of cholesterol elimination from the body and to investigate the therapeutic potential of targeting CETP to enhance RCT in various metabolic and cardiovascular disease models [1].

Comparative Efficacy and Safety Studies Against Other CETP Inhibitors

Given the heterogeneous clinical profiles of CETP inhibitors, obicetrapib serves as the benchmark for third-generation, selective CETP inhibition. It is the compound of choice for head-to-head or network meta-analyses comparing the efficacy (LDL-C, Lp(a)) and safety (blood pressure, adverse events) of different CETP inhibitors, to define the optimal pharmacological profile for this drug class [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Obicetrapib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.